molecular formula C18H15BrClNO4S B11412566 8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Cat. No.: B11412566
M. Wt: 456.7 g/mol
InChI Key: JNYXMABZVFBYJR-UHFFFAOYSA-N
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Description

8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and sulfonyl functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazocin Core: The initial step involves the cyclization of a suitable precursor to form the benzoxazocin core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine atoms are introduced via halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or other chlorinating agents.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen and sulfonyl groups enhances its interaction with biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity to certain receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
  • 8-bromo-5-[(4-methylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
  • 8-bromo-5-[(4-nitrophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Uniqueness

The uniqueness of 8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15BrClNO4S

Molecular Weight

456.7 g/mol

IUPAC Name

4-bromo-12-(4-chlorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C18H15BrClNO4S/c1-18-9-14(13-8-10(19)2-7-15(13)25-18)16(17(22)21-18)26(23,24)12-5-3-11(20)4-6-12/h2-8,14,16H,9H2,1H3,(H,21,22)

InChI Key

JNYXMABZVFBYJR-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C=CC(=C4)Br

Origin of Product

United States

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